3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one
Description
This compound is a dihydropyrazin-2-one derivative featuring two distinct aryl substituents: a 4-methoxyphenyl group at the 1-position and a 4-ethoxyphenyl moiety linked via a sulfanyl-oxoethyl chain at the 3-position. Its structure combines a pyrazinone core with alkoxy-substituted aromatic systems, which are known to influence electronic properties, solubility, and biological interactions .
Properties
IUPAC Name |
3-[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl-1-(4-methoxyphenyl)pyrazin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-3-27-18-8-4-15(5-9-18)19(24)14-28-20-21(25)23(13-12-22-20)16-6-10-17(26-2)11-7-16/h4-13H,3,14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKXIZOQNYWNUSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with 4-methoxyphenylhydrazine to form an intermediate hydrazone. This intermediate is then reacted with a suitable thiol compound under controlled conditions to yield the final product. The reaction conditions often involve the use of solvents like ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Quality control measures, such as chromatography and spectroscopy, are employed to verify the compound’s identity and purity.
Chemical Reactions Analysis
Types of Reactions
3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
The compound’s closest analogs differ in substituent identity and placement. For example:
- BF37485 (3-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methylphenyl)-1,2-dihydropyrazin-2-one) replaces the ethoxy group with a methyl group, reducing molecular weight (366.43 vs. ~396.45) and altering steric and electronic profiles .
Table 1: Substituent-Driven Property Comparisons
*logP estimated using fragment-based methods; ethoxy increases hydrophobicity vs. methoxy .
Metabolic and Toxicity Considerations
- Metabolism: Ethoxy groups are prone to oxidative O-deethylation, forming reactive intermediates (e.g., quinones), whereas methoxy groups are more metabolically stable . This suggests the target compound may have a shorter half-life than methoxy-dominated analogs.
- Toxicity: Limited data exist, but related dihydropyrazinones show moderate cytotoxicity in vitro, likely due to electrophilic metabolites. Substitution with electron-withdrawing groups (e.g., bromo) reduces toxicity compared to alkoxy derivatives .
Biological Activity
The compound 3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, synthesis, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Overview
The molecular structure of this compound includes a dihydropyrazinone core with functional groups that may enhance its biological interactions. The presence of both ethoxy and methoxy groups contributes to its chemical diversity.
| Property | Details |
|---|---|
| Molecular Formula | CHNOS |
| Molecular Weight | 342.43 g/mol |
| Functional Groups | Ethoxy, Methoxy, Sulfanyl |
Biological Activity
Preliminary studies indicate that compounds similar to 3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one exhibit significant biological activities, particularly in the realm of cancer research.
Anticancer Properties
Research has shown that derivatives of similar structures can induce apoptosis and inhibit cell proliferation in various cancer cell lines. For instance:
- Mechanisms of Action : These compounds may modulate key apoptotic pathways by influencing the expression of pro-apoptotic and anti-apoptotic genes such as Bax and Bcl-2 .
- Cell Lines Tested : Studies have tested these compounds against breast cancer (MCF-7), lung cancer (A549), and colon cancer (HT-29) cell lines, demonstrating varying degrees of cytotoxicity .
Synthesis
The synthesis of 3-{[2-(4-ethoxyphenyl)-2-oxoethyl]sulfanyl}-1-(4-methoxyphenyl)-1,2-dihydropyrazin-2-one typically involves multi-step organic reactions:
- Formation of Dihydropyrazinone Core : This can be achieved through the cyclization of appropriate precursors.
- Introduction of Functional Groups : The ethoxy and methoxy groups can be introduced via nucleophilic substitution reactions.
- Final Purification : Techniques such as recrystallization or chromatography are used to purify the final product.
The exact mechanisms through which this compound exerts its biological effects are still under investigation; however, several hypotheses have been proposed:
- Enzyme Interaction : The compound may interact with specific enzymes involved in cellular signaling pathways, potentially leading to altered cellular responses.
- Receptor Modulation : It may act as an inhibitor or modulator of certain receptors implicated in tumor growth and metastasis .
Case Studies and Research Findings
Several studies have documented the biological activity of related compounds:
- Study on Anticancer Activity :
- Researchers found that a related compound demonstrated a significant reduction in tumor size in xenograft models when administered at specific dosages .
- In Vitro Studies :
- In vitro assays indicated that the compound could inhibit cell migration and invasion in metastatic breast cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
